Dipentamethylenethiuram tetrasulfide

Catalog No.
S703133
CAS No.
120-54-7
M.F
C12H20N2S6
M. Wt
384.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dipentamethylenethiuram tetrasulfide

CAS Number

120-54-7

Product Name

Dipentamethylenethiuram tetrasulfide

IUPAC Name

(piperidine-1-carbothioyltrisulfanyl) piperidine-1-carbodithioate

Molecular Formula

C12H20N2S6

Molecular Weight

384.7 g/mol

InChI

InChI=1S/C12H20N2S6/c15-11(13-7-3-1-4-8-13)17-19-20-18-12(16)14-9-5-2-6-10-14/h1-10H2

InChI Key

VNDRMZTXEFFQDR-UHFFFAOYSA-N

SMILES

Array

Canonical SMILES

C1CCN(CC1)C(=S)SSSSC(=S)N2CCCCC2

The exact mass of the compound Dipentamethylenethiuram tetrasulfide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 4823. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Dipentamethylenethiuram tetrasulfide (DPTT, CAS 120-54-7) is a specialized ultra-accelerator and high-capacity sulfur donor widely procured for the vulcanization of natural and synthetic rubbers, particularly EPDM, IIR (butyl), and CSM. Characterized by its tetrasulfide core and pentamethylene (piperidine) rings, DPTT provides approximately 25% available sulfur by weight, enabling efficient vulcanization (EV) systems with low or zero elemental sulfur . This structural configuration promotes the formation of thermally stable mono- and di-sulfidic crosslinks, making it a critical precursor for manufacturing heat-resistant elastomeric components. Furthermore, DPTT functions effectively as both a primary accelerator in sulfur-less systems and a secondary accelerator alongside thiazoles or sulfenamides, offering a versatile procurement choice for high-performance rubber compounding .

Substituting DPTT with more common thiuram accelerators like Tetramethylthiuram disulfide (TMTD) or Tetraethylthiuram disulfide (TETD) often leads to processing failures or compromised product lifespans. While TMTD provides a faster cure rate, it contains only ~13% available sulfur compared to DPTT's ~25%, limiting its efficacy as a standalone sulfur donor for high-heat applications . Using TMTD in place of DPTT in low-sulfur systems results in higher polysulfidic crosslink density, which degrades rapidly under thermal stress, causing reversion and loss of mechanical integrity. Additionally, DPTT's bulky pentamethylene structure imparts greater scorch safety (longer t_s2) than TMTD or dithiocarbamates (e.g., ZDBC), preventing premature vulcanization during the mixing and extrusion of complex profiles[1]. Finally, DPTT exhibits superior solubility in polymer matrices, significantly reducing the surface blooming commonly associated with TMTD over-dosage.

Superior Sulfur Donation Capacity for Heat-Resistant Crosslinking

DPTT functions as a highly efficient sulfur donor due to its tetrasulfide linkage, providing approximately 25% available sulfur for vulcanization. In contrast, standard comparators like TMTD and TETD provide only 13% and 11% available sulfur, respectively . When formulated in sulfur-less or low-sulfur EPDM and NR systems, DPTT's higher sulfur capacity drives the formation of thermally stable mono- and di-sulfidic crosslinks rather than labile polysulfidic bonds. This structural mechanism directly translates to superior heat aging resistance and lower compression set in the final vulcanizate compared to TMTD-cured baselines[1].

Evidence DimensionAvailable Sulfur Content for Vulcanization
Target Compound Data~25% available sulfur (DPTT)
Comparator Or Baseline13% (TMTD) and 11% (TETD)
Quantified DifferenceDPTT provides nearly double the available sulfur of TMTD, enabling true sulfur-less EV curing.
ConditionsStandard sulfur donor evaluation in rubber compounding.

Procurement teams must select DPTT over TMTD when formulating heat-resistant rubber components that require stable mono-sulfidic networks without the addition of elemental sulfur.

Enhanced Scorch Safety and Processing Window

In comparative rheological studies of filled natural rubber compounds, DPTT demonstrates a significantly longer scorch time (t_s2) compared to ultra-fast dithiocarbamates (like ZDBC) and standard thiurams like TMTD [1]. While the cure rate of thiurams generally follows the order TMTD > TETD > DPTT > TMTM, DPTT's slightly delayed onset of cure prevents premature crosslinking (scorching) during high-shear mixing and extrusion processes . This extended processing window reduces scrap rates and allows for the safe molding of thick or complex elastomeric parts that would otherwise scorch with TMTD or ZDBC.

Evidence DimensionScorch Time (t_s2) and Cure Rate Kinetics
Target Compound DataExtended t_s2 with controlled cure rate (DPTT)
Comparator Or BaselineShorter t_s2 and faster cure rate (TMTD); extremely short t_s2 causing premature scorch (ZDBC)
Quantified DifferenceDPTT delays the onset of vulcanization relative to TMTD and ZDBC, providing a wider, safer processing window.
ConditionsRheometric evaluation (e.g., MDR at 150-160°C) in filled rubber compounds.

Buyers manufacturing complex extruded profiles or thick molded goods should specify DPTT to minimize scrap caused by premature scorching during high-temperature processing.

Reduced Surface Blooming and Improved Matrix Compatibility

The molecular architecture of DPTT, featuring bulky pentamethylene (piperidine) rings, enhances its solubility in hydrocarbon rubber matrices (such as EPDM and SBR) compared to the methyl-substituted TMTD. High dosages of TMTD often exceed its solubility limit in the polymer, leading to the migration and crystallization of the accelerator or its zinc complexes on the rubber surface—a defect known as blooming [1]. DPTT mitigates this issue, allowing formulators to achieve high crosslink densities without compromising the aesthetic or functional surface quality of the final product .

Evidence DimensionSurface Blooming and Matrix Solubility
Target Compound DataHigh solubility, non-blooming at effective dosages (DPTT)
Comparator Or BaselineProne to severe surface blooming at higher dosages (TMTD)
Quantified DifferenceDPTT allows for higher accelerator loading without surface crystallization defects.
ConditionsHigh-dosage EV compounding in EPDM and SBR matrices.

Procuring DPTT prevents costly surface defects and adhesion failures in finished rubber goods, which is critical for consumer-facing or multi-layer bonded applications.

High-Temperature Automotive Hoses and Belts

DPTT's ability to donate 25% sulfur to form heat-stable mono-sulfidic crosslinks makes it the preferred choice over TMTD for EPDM and CSM automotive components exposed to continuous under-hood thermal stress, offering extended long-term aging resistance .

Complex Extruded Rubber Profiles

Because DPTT offers a longer scorch time (t_s2) than TMTD or ZDBC, it is highly recommended for the continuous extrusion of weather stripping and architectural seals where premature vulcanization would cause surface defects or line blockages .

Low-Blooming Consumer and Medical Elastomers

For light-colored or transparent rubber goods where surface aesthetics and purity are critical, DPTT's superior matrix solubility prevents the unsightly blooming associated with TMTD, ensuring a clean finish without compromising crosslink density .

Physical Description

Other Solid; Dry Powder
White to off-white powder; [R.T. Vanderbilt MSDS]

XLogP3

4.3

Hydrogen Bond Acceptor Count

6

Exact Mass

383.99507569 Da

Monoisotopic Mass

383.99507569 Da

Heavy Atom Count

20

LogP

2.8 (LogP)

UNII

YX3WH7S23F

GHS Hazard Statements

Aggregated GHS information provided by 136 companies from 9 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 24 of 136 companies. For more detailed information, please visit ECHA C&L website;
Of the 7 notification(s) provided by 112 of 136 companies with hazard statement code(s):;
H317 (29.46%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H411 (33.93%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
H413 (29.46%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

120-54-7

Wikipedia

Dipentamethylenethiuram tetrasulfide

General Manufacturing Information

Synthetic Rubber Manufacturing
Rubber Product Manufacturing
Methanethione, 1,1'-tetrathiobis[1-(1-piperidinyl)-: ACTIVE

Dates

Last modified: 08-15-2023

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